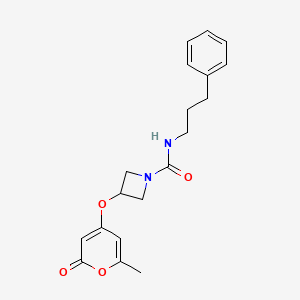

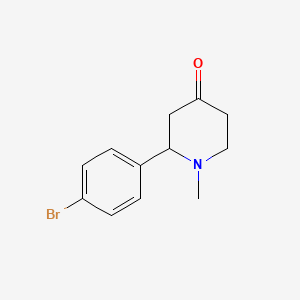

2-(4-Bromophenyl)-1-methylpiperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

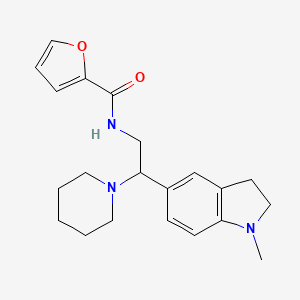

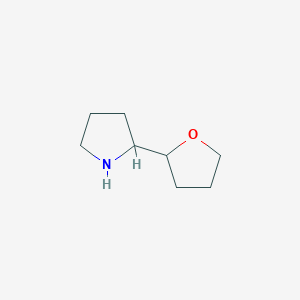

The compound “2-(4-Bromophenyl)-1-methylpiperidin-4-one” is a brominated derivative of a piperidin-4-one. Piperidin-4-ones are a type of cyclic amide, also known as a lactam . They are part of a larger class of compounds known as piperidines, which are found in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely involve a piperidin-4-one ring substituted with a bromophenyl group and a methyl group . The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, brominated aromatic compounds are often involved in various types of reactions including coupling reactions, substitution reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Brominated compounds tend to have higher densities and boiling points compared to their non-brominated counterparts due to the high atomic weight of bromine .Wissenschaftliche Forschungsanwendungen

Catechol Oxidase Models

- Research Focus: Investigating dicopper(II) complexes for modeling the active site of type 3 copper proteins.

- Key Findings: The study synthesized new unsymmetrical dinucleating ligands, incorporating bromophenol-based ligands, to explore the influence of a thioether group near the metal site and its effect on catecholase activity.

- Significance: This research contributes to understanding the role of bromophenol derivatives in mimicking biological enzyme functions (Merkel et al., 2005).

Synthesis and Structural Studies

- Research Focus: Synthesis of various bromophenyl derivatives and their structural characterization.

- Key Findings: Studies on compounds like 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one revealed insights into their crystalline structures and intermolecular bonding.

- Significance: These findings aid in understanding the physical and chemical properties of bromophenyl compounds for potential applications in material science and chemistry (Iyengar et al., 2005).

Antioxidant and Antimicrobial Potential

- Research Focus: Exploring the biological properties of bromophenyl derivatives.

- Key Findings: Novel bromophenol derivatives showed promising antioxidant and antimicrobial activities, with some compounds displaying significant efficacy in biological assays.

- Significance: This research highlights the potential of bromophenyl compounds in developing new antioxidant and antimicrobial agents (Harini et al., 2014).

Molecular Complexes and Cell Cycle Arrest

- Research Focus: Development of bromophenol derivatives as anticancer agents.

- Key Findings: A study on a novel bromophenol derivative, BOS-102, showed its effectiveness in inducing cell cycle arrest and apoptosis in cancer cells.

- Significance: The research contributes to the development of new cancer therapies, leveraging the properties of bromophenol compounds (Guo et al., 2018).

CO2 Fixation into Cyclic Carbonates

- Research Focus: Utilization of bromophenol derivatives in environmental applications.

- Key Findings: Bromophenol-based metal complexes were effective in chemically fixing CO2 into cyclic carbonates, showcasing their potential in carbon capture technologies.

- Significance: This application demonstrates the environmental significance of bromophenol derivatives in addressing climate change (Ikiz et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Brominated compounds, including those with structures similar to “2-(4-Bromophenyl)-1-methylpiperidin-4-one”, continue to be of interest in various fields, including medicinal chemistry, materials science, and others . Future research may focus on developing new synthetic methods, exploring their biological activity, and improving their safety profiles .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-1-methylpiperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-14-7-6-11(15)8-12(14)9-2-4-10(13)5-3-9/h2-5,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZAEZRDPPESQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)

![tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2800316.png)